molecular formula C19H15IN2O3S B3539493 2-iodo-N-[4-(phenylsulfamoyl)phenyl]benzamide

2-iodo-N-[4-(phenylsulfamoyl)phenyl]benzamide

Cat. No.: B3539493
M. Wt: 478.3 g/mol
InChI Key: SEQSKAPHNOPPQX-UHFFFAOYSA-N
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Description

2-iodo-N-[4-(phenylsulfamoyl)phenyl]benzamide: is a complex organic compound characterized by the presence of an iodine atom, a benzamide group, and a phenylsulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-iodo-N-[4-(phenylsulfamoyl)phenyl]benzamide typically involves multiple steps, starting with the iodination of a benzamide precursor. The reaction conditions often require the use of iodine and a suitable oxidizing agent to introduce the iodine atom into the benzamide structure. The phenylsulfamoyl group is then introduced through a sulfonation reaction, which involves the use of sulfonyl chlorides and an appropriate base to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-iodo-N-[4-(phenylsulfamoyl)phenyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the iodine atom or other functional groups.

    Coupling Reactions: The benzamide and phenylsulfamoyl groups can participate in coupling reactions, forming larger molecular structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation and reduction can produce different oxidation states of the compound.

Scientific Research Applications

2-iodo-N-[4-(phenylsulfamoyl)phenyl]benzamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-iodo-N-[4-(phenylsulfamoyl)phenyl]benzamide involves its interaction with specific molecular targets. The iodine atom and phenylsulfamoyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-iodo-N-{4-[methyl(phenyl)sulfamoyl]phenyl}benzamide
  • 2-iodo-N-{4-[(phenethylamino)sulfonyl]phenyl}benzamide
  • 2-Iodo-N-phenyl-N-(phenylsulfonyl)benzamide

Uniqueness

2-iodo-N-[4-(phenylsulfamoyl)phenyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of both an iodine atom and a phenylsulfamoyl group allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2-iodo-N-[4-(phenylsulfamoyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15IN2O3S/c20-18-9-5-4-8-17(18)19(23)21-14-10-12-16(13-11-14)26(24,25)22-15-6-2-1-3-7-15/h1-13,22H,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEQSKAPHNOPPQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15IN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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